molecular formula C13H11BrClN3O2 B3012130 5-bromo-2-chloro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide CAS No. 2177365-71-6

5-bromo-2-chloro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide

Cat. No.: B3012130
CAS No.: 2177365-71-6
M. Wt: 356.6
InChI Key: NMKWEWXPPXFWKS-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide is a synthetic small molecule compound of interest in medicinal chemistry and drug discovery research. This benzamide derivative features a hybrid structure combining benzamide and pyrimidinone pharmacophores, which are commonly explored in the development of bioactive molecules. Similar structural motifs have been investigated for various therapeutic areas, including as potential antiviral agents or enzyme inhibitors . As a building block, it can be used in the synthesis of more complex molecules for high-throughput screening and biological evaluation. Researchers value this compound for its potential as a key intermediate in constructing compound libraries aimed at identifying new lead candidates. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use, nor for human consumption of any kind. Researchers should handle all chemicals with appropriate safety protocols.

Properties

IUPAC Name

5-bromo-2-chloro-N-[2-(2-oxopyrimidin-1-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrClN3O2/c14-9-2-3-11(15)10(8-9)12(19)16-5-7-18-6-1-4-17-13(18)20/h1-4,6,8H,5,7H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKWEWXPPXFWKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1)CCNC(=O)C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Halogenation: Introduction of bromine and chlorine atoms to the benzene ring.

    Amidation: Formation of the amide bond by reacting an amine with a carboxylic acid derivative.

    Pyrimidine Ring Formation: Construction of the pyrimidine ring through cyclization reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide involves its interaction with specific molecular targets. These might include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Structural and Functional Differences

  • Pyrimidinone vs. Coumarin derivatives are often explored in imaging, whereas pyrimidinones are linked to enzymatic inhibition.
  • Side Chain Modifications : The 2-oxopyrimidinyl ethyl chain in the target compound contrasts with isoxazole () or thiazole () side chains, which may alter pharmacokinetics (e.g., metabolic stability).

Pharmacological Implications

  • However, the absence of a piperidine ring may reduce blood-brain barrier penetration.

Biological Activity

5-bromo-2-chloro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

C13H13BrClN3O\text{C}_{13}\text{H}_{13}\text{BrClN}_3\text{O}

This structure features a benzamide core with halogen substitutions and a pyrimidine moiety, which are known to influence biological activity.

Research indicates that compounds similar to 5-bromo-2-chloro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many benzamide derivatives act as inhibitors of specific enzymes involved in cancer progression and metabolic disorders.
  • Modulation of Cell Signaling Pathways : These compounds can affect pathways such as apoptosis and cell proliferation, particularly in pancreatic β-cells under stress conditions.

Structure-Activity Relationships (SAR)

The biological activity of benzamide derivatives often correlates with their structural features. For instance:

  • Substituents on the Benzene Ring : The presence and position of halogen atoms (e.g., bromine and chlorine) can enhance or reduce the compound's potency against specific targets.
  • Pyrimidine Linkage : The incorporation of pyrimidine rings has been shown to improve solubility and bioavailability, which are critical for therapeutic efficacy.

Case Study 1: Pancreatic β-cell Protection

A study published in PMC7245055 explored the protective effects of similar benzamide compounds against endoplasmic reticulum (ER) stress in pancreatic β-cells. The findings indicated that certain derivatives could significantly reduce cell death induced by ER stressors like thapsigargin and brefeldin A. The compound WO5m , a related analog, exhibited an EC50 value of 0.1 µM, demonstrating potent protective effects against apoptosis in these cells .

Case Study 2: Antifungal Activity

Another investigation into benzamide derivatives revealed their antifungal properties against various pathogens. Compounds with similar structures showed moderate inhibitory activities against Fusarium graminearum and Botrytis cinerea, highlighting their potential as agricultural fungicides. For instance, a related compound achieved an EC50 of approximately 11.61 µg/mL against Sclerotinia sclerotiorum, indicating promising antifungal activity .

Table 1: Summary of Biological Activities

Compound NameActivity TypeTarget Organism/Cell TypeEC50 Value
WO5mβ-cell protectionINS-1 pancreatic cells0.1 µM
7hAntifungalSclerotinia sclerotiorum11.61 µg/mL
7eAntifungalFusarium graminearum40–45% inhibition

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